

Application Notes and Protocols: Synthesis of Allyltriphenylsilane

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Compound of Interest

Compound Name: Allyltriphenylsilane

Cat. No.: B103027

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Introduction

Allyltriphenylsilane is a versatile organosilicon compound widely utilized in organic synthesis. Its utility stems from the ability of the allyl group to act as a nucleophile in various carbon-carbon bond-forming reactions, often with high regio- and stereoselectivity. The triphenylsilyl group plays a crucial role in stabilizing the adjacent carbanionic center and influencing the reactivity of the allyl moiety. These application notes provide a detailed, step-by-step guide for the synthesis of **allyltriphenylsilane** via a Grignard reaction, a common and effective method for its preparation.

Principle and Mechanism

The synthesis of **allyltriphenylsilane** is typically achieved through the reaction of a triphenylsilyl halide, most commonly triphenylsilyl chloride, with an allyl Grignard reagent. The reaction proceeds via a nucleophilic substitution mechanism. The allyl Grignard reagent, formed in situ from the reaction of an allyl halide (e.g., allyl bromide) with magnesium metal, acts as the nucleophile, attacking the electrophilic silicon atom of triphenylsilyl chloride. This results in the formation of a new silicon-carbon bond and the displacement of the chloride leaving group, yielding the desired **allyltriphenylsilane** product.

Experimental Protocol: Grignard-based Synthesis of Allyltriphenylsilane

This protocol details the synthesis of **allyltriphenylsilane** from allyl bromide and triphenylsilyl chloride using a Grignard reaction.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Allyl bromide
- Triphenylsilyl chloride
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate or magnesium sulfate
- Hexane or pentane for purification

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert gas supply (e.g., nitrogen or argon)
- Standard laboratory glassware for work-up and purification

- Rotary evaporator
- Column chromatography setup

Procedure:

- Preparation of the Grignard Reagent:
 - Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
 - Place magnesium turnings in the flask. A slight excess of magnesium is often used to ensure complete reaction of the allyl bromide.[\[1\]](#)
 - Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
 - Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
 - Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine if it does not start spontaneously.[\[1\]](#)
 - Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[\[1\]](#)
 - After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the allylmagnesium bromide Grignard reagent.
- Reaction with Triphenylsilyl Chloride:
 - Prepare a solution of triphenylsilyl chloride in anhydrous diethyl ether or THF in the dropping funnel.
 - Cool the Grignard reagent solution in an ice bath.

- Add the triphenylsilyl chloride solution dropwise to the stirred Grignard reagent. Maintain the temperature below room temperature during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
- Work-up and Isolation:
 - Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.
 - Separate the organic layer.
 - Extract the aqueous layer with diethyl ether or THF two to three times.
 - Combine all the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purification:
 - The crude **allyltriphenylsilane** can be purified by column chromatography on silica gel.^[2] A non-polar eluent such as hexane or pentane is typically used.^[2]
 - Alternatively, recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture can be employed.
 - The purity of the final product should be assessed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of **allyltriphenylsilane**.

Parameter	Value	Reference
Reactants		
Allyl Bromide	1.0 equivalent	General Stoichiometry
Magnesium	1.1 - 1.2 equivalents	[1]
Triphenylsilyl Chloride	0.9 - 1.0 equivalent	General Stoichiometry
Reaction Conditions		
Solvent	Anhydrous Diethyl Ether or THF	[1][3]
Grignard Formation Temperature	Reflux	[1]
Reaction Temperature	0 °C to Room Temperature	[2]
Reaction Time	2 - 4 hours	Inferred
Product Characterization		
Appearance	White solid	[2]
Yield	Typically 70-90%	[2]
Melting Point	90.0-90.8 °C	[2]
Spectroscopic Data		
¹ H NMR (500 MHz, CDCl ₃)	δ = 2.40 (d, J = 7.8 Hz, 2H), 4.87-4.98 (m, 2H), 5.81-5.92 (m, 1H), 7.33-7.44 (m, 9H), 7.50-7.55 (m, 6H)	[2]
¹³ C NMR (125 MHz, CDCl ₃)	δ = 21.8, 115.1, 127.8, 129.5, 133.8, 134.6, 135.7	[2]
²⁹ Si DEPT NMR (99 MHz, CDCl ₃)	δ = -13.8	[2]
HRMS (EI) [M] ⁺	Calculated for C ₂₁ H ₂₀ Si: 300.1334; Found: 300.1334	[2]

Mandatory Visualization

Experimental Workflow for Allyltriphenylsilane Synthesis



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